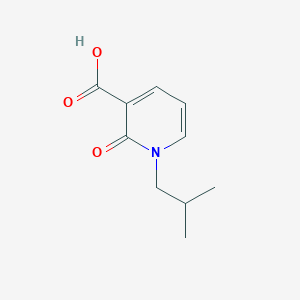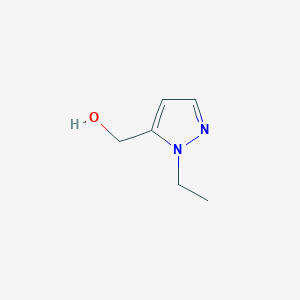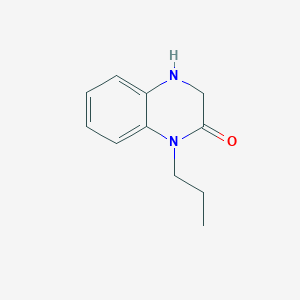
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known as MDPCC, is a chemical compound that belongs to the dihydropyridine family. It is a white crystalline powder with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol. MDPCC has gained significant attention in scientific research due to its potential applications in various fields, such as drug discovery, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have been studied for their potential as enzyme inhibitors. For instance, they have been explored as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which is a target for the treatment of type-2 diabetes. These compounds were prepared with carbon-13 and carbon-14 labels to facilitate drug metabolism and pharmacokinetics studies (Latli et al., 2017).
Synthetic Chemistry
In synthetic chemistry, derivatives of 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid have been used in the synthesis of chiral bridged macrocyclic 1,4-dihydropyridines. These compounds have potential applications in enantioselective reductions, showcasing the versatility of 1,4-dihydropyridine derivatives in creating complex chiral structures (Talma et al., 1985).
Catalysis
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have also found use in catalytic applications. For example, methylene-bridged bis-1,3-dicarbonyl derivatives, synthesized via iron-catalyzed oxidative reactions involving 1,4-dihydropyridine derivatives, are precursors to various heterocyclic compounds such as bipyrazoles and substituted 1,4-dihydropyridines (Li et al., 2009).
Material Science
In material science, 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been used in the construction of lanthanide-organic frameworks. These frameworks have potential applications in catalysis, gas storage, and separation due to their unique structural properties (Liu et al., 2009).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of 1,4-dihydropyridine derivatives. For instance, 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid and its analogs have been investigated as oral hypoglycemic agents and for their antimicrobial activity, indicating a broad spectrum of potential biomedical applications (Youngdale & Oglia, 1985).
Propiedades
IUPAC Name |
1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-11-5-3-4-8(9(11)12)10(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOLVABBLIARGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methylbenzo[d]isoxazole-5-carbonitrile](/img/structure/B1648317.png)



![7-Nitro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1648330.png)




![Sodium;tris[(2,2,2-trifluoroacetyl)oxy]boranuide](/img/structure/B1648354.png)

